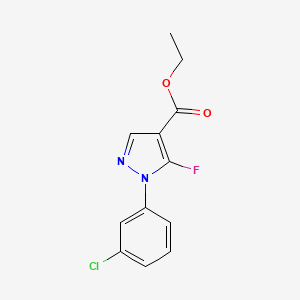

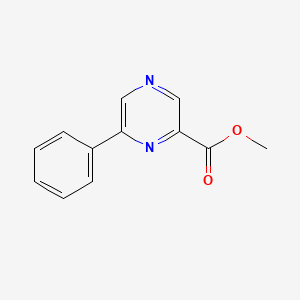

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Chloro-5-hydroxyphenylglycine” or CHPG is an agonist of the metabotropic glutamate receptors, specific for mGluR5 . It is capable of directly potentiating the depolarization of hippocampal CA1 neurons induced through NMDA administration .

Molecular Structure Analysis

The molecular structure of CHPG, characterized by its chloro and hydroxy substitutions on the phenylglycine backbone, plays a crucial role in its selective receptor activity. The configuration of CHPG facilitates its interaction with mGlu5 receptors.

Applications De Recherche Scientifique

Crystal Engineering and Supramolecular Chemistry

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid: has been studied for its crystal and molecular structures. In particular, it forms co-crystals with other compounds, such as 3,5-dinitrobenzoic acid . These structures involve classical hydrogen bonding, CH–O interactions, CH3-O interactions, and π···π stacking. Understanding these non-covalent interactions is crucial for designing new crystals with specific properties.

Agrochemicals

The trifluoromethyl group in the related compound 3-(2-Chloro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid suggests potential herbicidal or fungicidal properties. Investigating its effects on plant growth and pests is essential.

Mécanisme D'action

Target of Action

The primary target of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is the metabotropic glutamate receptors, specifically mGluR5 . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .

Mode of Action

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid acts as an agonist to the mGluR5 receptors . It binds to these receptors and enhances their activity, leading to a series of intracellular events. This interaction results in the potentiation of the depolarization of hippocampal CA1 neurons .

Biochemical Pathways

The activation of mGluR5 receptors by 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid affects several biochemical pathways. These include the phospholipase C-activating G protein-coupled glutamate receptor signaling pathway, G protein-coupled glutamate receptor signaling pathway, and adenylate cyclase-inhibiting G protein-coupled glutamate receptor signaling pathway . The downstream effects of these pathways include regulation of long-term neuronal synaptic plasticity, learning, cognition, and signal transduction .

Pharmacokinetics

Related compounds have been shown to have varying degrees of degradation in nonsterilized nutritive solutions

Result of Action

The activation of mGluR5 receptors by 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the growth of lettuce seedlings, similar to the effects observed with m-tyrosine . Additionally, it can potentiate the depolarization of hippocampal CA1 neurons .

Action Environment

The action, efficacy, and stability of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid can be influenced by various environmental factors. For example, the compound’s degradation rate can vary depending on the conditions of the environment

Orientations Futures

Propriétés

IUPAC Name |

3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-8-10(3-2-4-11(8)14(17)18)12-7-9(16)5-6-13(12)15/h2-7,16H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXZFFSKUCRXOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690468 |

Source

|

| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid | |

CAS RN |

1261946-22-8 |

Source

|

| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

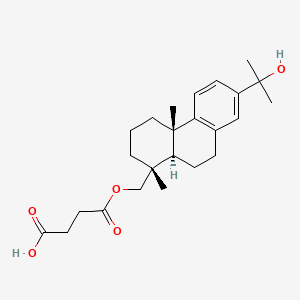

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)

![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)

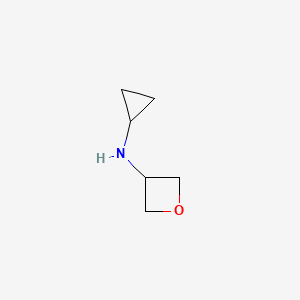

![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)

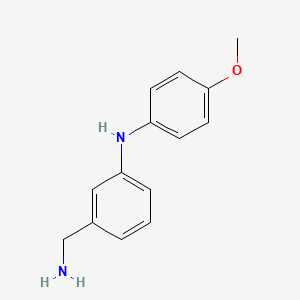

![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)